molecular formula C6H12Cl3N B2927407 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride CAS No. 1864061-31-3

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride

Cat. No. B2927407
CAS RN: 1864061-31-3
M. Wt: 204.52
InChI Key: MKZWDULHTMNUDX-UHFFFAOYSA-N
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Description

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride, also known as DCMC, is a compound that has been widely used in scientific research. This compound is a cyclopropane derivative that has been shown to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride involves the inhibition of enzymes and proteins by binding to their active sites. The cyclopropane ring in 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride is known to be a bioisostere of various functional groups, which allows it to mimic the structure of the substrate and bind to the active site of the enzyme or protein. This results in the inhibition of the enzyme or protein activity.
Biochemical and Physiological Effects:
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has also been shown to inhibit the activity of histone deacetylase, which is an enzyme that is involved in the regulation of gene expression. Additionally, 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has been shown to have antiproliferative and cytotoxic effects on cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride in lab experiments include its high purity, stability, and effectiveness as an enzyme and protein inhibitor. However, the limitations of using 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride in scientific research. One potential application is in the development of new therapies for cancer. 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has been shown to have antiproliferative and cytotoxic effects on cancer cells, which makes it a potential candidate for the development of new cancer treatments. Additionally, 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride can be used as a building block in the synthesis of new compounds that have potential therapeutic applications. Finally, further research is needed to investigate the potential toxicity of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride and to develop safer handling and disposal methods.
In conclusion, 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride is a compound that has been widely used in scientific research due to its effectiveness as an enzyme and protein inhibitor. Its biochemical and physiological effects have been studied extensively, and it has shown potential for the development of new therapies for cancer. However, careful handling and disposal methods are necessary due to its potential toxicity. Further research is needed to investigate its potential therapeutic applications and to develop safer handling and disposal methods.

Synthesis Methods

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride can be synthesized by reacting 2,2-dichlorocyclopropane carboxylic acid with methylamine hydrochloride in the presence of a base. The reaction yields 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride hydrochloride as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as NMR and HPLC.

Scientific Research Applications

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has been used in various scientific research studies as a tool to investigate the mechanism of action of various enzymes and proteins. It has been shown to be an effective inhibitor of several enzymes such as monoamine oxidase and histone deacetylase. 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has also been used as a building block in the synthesis of various compounds that have potential therapeutic applications.

properties

IUPAC Name

2-(2,2-dichloro-1-methylcyclopropyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl2N.ClH/c1-5(2-3-9)4-6(5,7)8;/h2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZWDULHTMNUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride

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